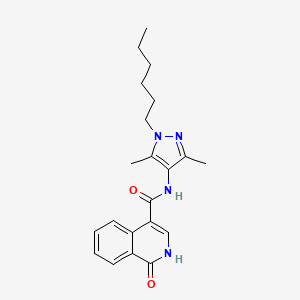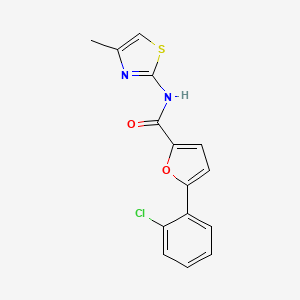![molecular formula C27H29N3O3 B10987729 N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10987729.png)
N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-(4-methyl-3-nitrophenyl)carbamoyl)morpholine , is a compound with a fascinating structure. It belongs to the indole derivatives, which have garnered significant interest due to their diverse biological activities . Let’s explore further!
Preparation Methods
Reaction Conditions:: While the exact conditions may vary, typical synthetic steps could involve amide formation, carbamoylation, and morpholine ring closure. Researchers would optimize reaction conditions such as temperature, solvent, and catalysts.
Industrial Production:: Industrial-scale production methods for this compound are not well-documented. it’s likely that pharmaceutical companies or research institutions would explore efficient and scalable routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide may undergo various reactions, including:
Oxidation: Oxidative transformations of specific functional groups.
Reduction: Reduction of nitro groups or carbonyl functionalities.
Substitution: Nucleophilic substitution reactions at the carbonyl or other reactive sites.
Common Reagents and Conditions:: Reagents and conditions would depend on the specific reaction. For example:
Reduction: Hydrogenation with a suitable catalyst (e.g., palladium on carbon).
Substitution: Use of nucleophiles (e.g., amines) under appropriate conditions.
Major Products:: The major products would result from the specific reactions undertaken. These could include intermediates or derivatives with modified functional groups.
Scientific Research Applications
Chemistry:: Researchers might explore the compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine::Antiviral Activity: Similar indole derivatives have shown antiviral properties.
Other Biological Effects: Further studies could investigate its impact on cell signaling pathways, enzyme inhibition, or receptor binding.
Mechanism of Action
The precise mechanism by which N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide exerts its effects remains an open question. Researchers would investigate its interactions with cellular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers would assess its uniqueness compared to other indole derivatives. Similar compounds include indole-based drugs and natural products.
Please note that specific experimental details and industrial-scale processes would require further investigation
Properties
Molecular Formula |
C27H29N3O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-(3,3-diphenylpropylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O3/c31-26(23-11-13-24(14-12-23)29-27(32)30-17-19-33-20-18-30)28-16-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-20H2,(H,28,31)(H,29,32) |
InChI Key |
SQAHPUSXJVPIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987647.png)
![4-(4-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10987652.png)
![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B10987661.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987664.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide](/img/structure/B10987665.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10987685.png)
![1-(3-chlorophenyl)-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10987692.png)
![N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987699.png)
![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10987705.png)
![N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B10987706.png)
![2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-](/img/structure/B10987722.png)
![N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10987725.png)
